molecular formula C8H7N3O2 B1675438 Luminol CAS No. 521-31-3

Luminol

Cat. No.: B1675438
CAS No.: 521-31-3
M. Wt: 177.16 g/mol
InChI Key: HWYHZTIRURJOHG-UHFFFAOYSA-N
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Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.

Biochemical Analysis

Biochemical Properties

Luminol plays a significant role in biochemical reactions, particularly in the generation of chemiluminescence. The electrochemical reaction between this compound and hydrogen peroxide generates electrochemiluminescence, which is used in biosensor arrays .

Cellular Effects

The effects of this compound on cells are primarily observed through its chemiluminescent properties. The light signals generated by the electrochemical reaction of this compound are collected by a CCD camera, providing a means to monitor various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with hydrogen peroxide to produce chemiluminescence. This reaction is often used in biochemical analyses, particularly in the detection of hydrogen peroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through changes in chemiluminescence. The stability and long-term effects of this compound on cellular function can be monitored through changes in light signal intensity .

Metabolic Pathways

This compound is involved in the metabolic pathway of hydrogen peroxide detection. It reacts with hydrogen peroxide in the presence of an oxidizing agent or catalyst to produce a chemiluminescent signal .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in chemiluminescence. It is distributed where hydrogen peroxide is present and needs to be detected .

Subcellular Localization

The subcellular localization of this compound is not specific as it is a small, diffusible molecule. Its chemiluminescent signal can be detected wherever hydrogen peroxide is present, indicating its localization .

Properties

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione
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InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
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InChI Key

HWYHZTIRURJOHG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Record name O-AMINOPHTHALYL HYDRAZIDE
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Related CAS

301199-13-3
Record name Polyluminol
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DSSTOX Substance ID

DTXSID5024504
Record name Luminol
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Molecular Weight

177.16 g/mol
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Physical Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992), Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]
Record name O-AMINOPHTHALYL HYDRAZIDE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name O-AMINOPHTHALYL HYDRAZIDE
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CAS No.

521-31-3
Record name O-AMINOPHTHALYL HYDRAZIDE
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Record name LUMINOL
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Record name 1,4-Phthalazinedione, 5-amino-2,3-dihydro-
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Record name 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione
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Record name LUMINOL
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Melting Point

606 to 608 °F (NTP, 1992)
Record name O-AMINOPHTHALYL HYDRAZIDE
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Synthesis routes and methods I

Procedure details

About 1 mg of Vitamin D binding protein, DBP, is buffer exchanged three times with 100 mM PBS at pH 8.2. The final volume was 200 uL. Succinyl-amino-buty-ethyl-isoluminol NHS ester (4.6 mg) is dissolved in DMF. The isoluminol (17 uL) is added to the DBP and the mixture is maintained at room temperature for about 1 hour with occasional shaking. The unreacted label is removed by size exclusion chromatography using SEPHADEX-G25 (23×1 cm) and 100 mM PBS, pH 6.0 as the mobile phase.
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Vitamin D
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1 mg
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Succinyl-amino-buty-ethyl-isoluminol
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Synthesis routes and methods II

Procedure details

The pyridopyridazine compound (L-012) as obtained in Example 3 and luminol were dissolved at the concentration of 0.2 mM in 0.2 M Tris buffer (pH 8.6) containing 0.1 mM EDTA. In test tubes were put 990 μl respectively of the solutions, and to each of the solutions was added 10 μl of a dimethylsulfoxide (DMSO) solution of 40 mM p-iodophenol as a chemiluminescent enhancer, followed by mixing. In other test tubes were put 50 μl of each of the mixtures, whereto 100 μl of a 0.2 M Tris buffer (pH 8.6) containing horseradish peroxidase at the concentrations of 10 pg/ml, 100 pg/ml 1 ng/ml or 10 ng/ml. By further adding 50 μl of Tris buffer (pH 8.6) containing of 0.6 mM H2O2 to each of the tubes, chemiluminescent reaction was initiated. The measurement was carried out for the luminous amounts for 10 seconds between 60 seconds later and 70 seconds later after addition of H2O2. The results are tabulated in Table 3. From Table 3, it was shown that the pyridopyridazine compound of Example 3 (L-012) provides about 4 to 20 times as great chemiluminescent amounts as luminol. The sodium salt of L-012 showed the same chemiluminescence activity as L-012.
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Synthesis routes and methods III

Procedure details

Degreased glass microscope slides were coated on one side with clear epoxy cement (two-component "do it yourself", commercially available epoxy cement), which was allowed to harden. The epoxy-coated slides were then immersed in a DALM-forming solution of 15 ml of luminol in DMSO (solution A), 15 ml of 3AT in water (solution B), and 3 ml of sodium nitrite in water (solution C), for seven days. The slides were removed from the DALM-forming solution, rinsed with deionized water, then activated by placing them in a solution of 8 ml of 0.3M sodium bicarbonate solution and 8 ml of 3% hydrogen peroxide for seven days. The slides were removed from the bicarbonate/peroxide solution, rinsed with deionized water and blotted dry.
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Synthesis routes and methods IV

Procedure details

This problem was solved by a method for manufacturing 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt, comprising reduction of the product by hydrazine hydrate in presence of a skeletal nickel catalyst, first by interacting 3-nitro-phthalanhydride with hydrazine hydrate in acetic acid at 90-120° C. with formation of 5-nitro-2,3-dihydrophthalazine-1,4-dione, after reduction thereof by hydrazine hydrate in a water-alkaline medium in presence of a skeletal nickel catalyst, isolating 5-amino-2,3-dihydrophthalazine-1,4-dione, which is then treated by sodium hydroxide in the presence of a lower alcohol or a ketone at 20-80° C. to obtain the target product.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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